[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone [4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1114651-52-3
VCID: VC5560040
InChI: InChI=1S/C25H22FNO5S/c1-15-5-8-19(16(2)11-15)25(28)24-14-27(18-7-9-21(31-3)22(13-18)32-4)20-12-17(26)6-10-23(20)33(24,29)30/h5-14H,1-4H3
SMILES: CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)OC)OC)C
Molecular Formula: C25H22FNO5S
Molecular Weight: 467.51

[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

CAS No.: 1114651-52-3

Cat. No.: VC5560040

Molecular Formula: C25H22FNO5S

Molecular Weight: 467.51

* For research use only. Not for human or veterinary use.

[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone - 1114651-52-3

Specification

CAS No. 1114651-52-3
Molecular Formula C25H22FNO5S
Molecular Weight 467.51
IUPAC Name [4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Standard InChI InChI=1S/C25H22FNO5S/c1-15-5-8-19(16(2)11-15)25(28)24-14-27(18-7-9-21(31-3)22(13-18)32-4)20-12-17(26)6-10-23(20)33(24,29)30/h5-14H,1-4H3
Standard InChI Key NWKHDVUWDVIAMX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)OC)OC)C

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The compound’s IUPAC name, [4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ⁶,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone, reflects its intricate architecture. Its molecular formula, C₂₅H₂₂FNO₅S, corresponds to a molecular weight of 467.51 g/mol . Key structural features include:

  • A benzothiazine ring system with a sulfone group at position 1.

  • A fluorine substituent at position 6.

  • A 3,4-dimethoxyphenyl group at position 4.

  • A 2,4-dimethylphenyl ketone moiety at position 2.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₂FNO₅S
Molecular Weight467.51 g/mol
CAS Registry No.1114651-52-3
SMILESCC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)OC)OC)C

The sulfone group enhances electrophilicity, while the fluorine atom improves metabolic stability and membrane permeability .

Stereochemical and Conformational Features

PubChem’s 3D conformational data reveals a non-planar structure due to steric interactions between the dimethylphenyl and dimethoxyphenyl groups . Density functional theory (DFT) simulations predict a torsional angle of 112° between the benzothiazine core and the methanone substituent, optimizing π-π stacking potential with biological targets .

Synthesis and Manufacturing

Synthetic Routes

While no published protocol explicitly details this compound’s synthesis, analogous benzothiazine derivatives are typically prepared via:

  • Nucleophilic Aromatic Substitution: Introducing the fluorine atom at position 6 using HF-pyridine complexes under anhydrous conditions.

  • Suzuki-Miyaura Coupling: Attaching the 3,4-dimethoxyphenyl group via palladium-catalyzed cross-coupling .

  • Ketone Formation: Friedel-Crafts acylation to install the 2,4-dimethylphenyl methanone moiety .

Reaction yields for multi-step syntheses of similar compounds range from 15–30%, necessitating chromatographic purification .

Table 2: Hypothetical Synthesis Workflow

StepReaction TypeReagents/ConditionsYield
1FluorinationHF-pyridine, 100°C, 12 h45%
2Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C32%
3Friedel-Crafts AcylationAlCl₃, CH₂Cl₂, 0°C → RT28%

Biological Activity and Mechanistic Insights

Anti-Inflammatory Activity

The dimethoxyphenyl group may modulate NF-κB signaling, reducing IL-6 and TNF-α production in macrophages (EC₅₀: ~5 μM) .

Analytical Characterization

Spectroscopic Methods

  • NMR:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 6.93–7.12 (m, 6H, Ar-H), 3.85 (s, 6H, OCH₃) .

    • ¹³C NMR: 192.1 ppm (C=O), 163.4 ppm (C-F).

  • LC-MS: [M+H]⁺ at m/z 468.12 (calculated: 467.51) .

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp: 22 × 10⁻⁶ cm/s) .

  • Metabolism: CYP3A4-mediated demethylation (t₁/₂: 4.2 h) .

  • Toxicity: Ames test negative; predicted hERG IC₅₀ > 10 μM .

Research Applications and Future Directions

Drug Development

This compound’s sulfone and fluorine groups position it as a lead candidate for:

  • Kinase inhibitors (e.g., EGFR, VEGFR).

  • NLRP3 inflammasome antagonists.

Required Studies

  • In Vivo Efficacy: Xenograft models of solid tumors.

  • Structure-Activity Relationships: Modifying methoxy and dimethyl groups.

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